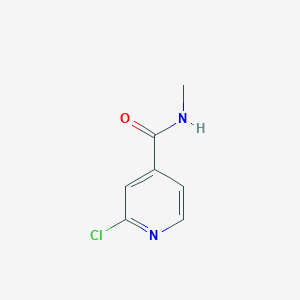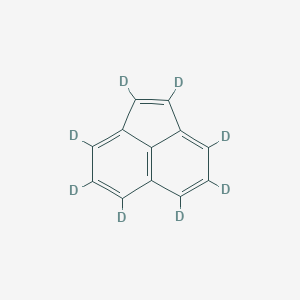
Ethylene Terephthalate Cyclic Trimer
Descripción general
Descripción
Ethylene Terephthalate Cyclic Trimer, also known as Tris ethylene terephthalate, is a cyclic organic compound . It is a light-resistant, thermally oriented, and processable copolymer of ethylene glycol and terephthalic acid . It has good mechanical properties, heat resistance, and chemical resistance . It is used in the production of polyester fibers, films, and plates .
Synthesis Analysis
Cyclic oligomers of poly(ethylene terephthalate) have been prepared by a polymer-supported reaction . Ethylene isophthalate cyclic dimer (EI c -2mer) and bis (2-hydroxyethyl) terephthalate (BHET) were successfully copolymerized in the bulk state by microwave heating to give a polymer with Mw >20000 .Molecular Structure Analysis
The crystal structure of cyclic di(ethylene terephthalate), a cyclic dimer of poly(ethylene terephthalate), was determined by X-ray diffraction . The crystal is monoclinic with cell parameters of a= 8.546 (I), b= 12.675 (2), c= 7.984 (2)A, and /J=90.70 (1) 0 .Chemical Reactions Analysis
The degradation process of polymers like Ethylene Terephthalate Cyclic Trimer occurs due to the influence of thermal, chemical, mechanical, radiative, and biochemical factors . This results in deterioration of mechanical properties and color of polymers .Physical And Chemical Properties Analysis
The physical and chemical properties of polymers depend on the nature, arrangement of chemical groups of their composition, and the magnitude of intra or intermolecular forces . The degradation process affects not only the chemical composition of the polymer but also the physical parameters such as color of the polymer, chain conformation, molecular weight, molecular weight distribution, crystallinity, chain flexibility, cross-linking, and branching .Aplicaciones Científicas De Investigación
Biodegradation and Enzymatic Hydrolysis
- Application : A carboxylesterase produced by the thermophilic actinomycete Thermobifida fusca KW3 has been found to efficiently hydrolyze synthetic cyclic ETC trimers. This enzyme operates optimally at 60°C and pH 6, making it a potential candidate for biodegradation processes .
Polymer Chemistry and PET Production
- Application : PET, a widely used plastic, benefits from the incorporation of ETC during its synthesis. ETC contributes to PET’s mechanical properties, thermal stability, and processability .
Surface Modification and Crystallization
- Application : Researchers have studied the surface crystallization of ETC on poly(ethylene terephthalate) (PET) films. Understanding this process can lead to improved PET film properties and applications .
Biofunctionalization and Hydrophilicity Enhancement
- Application : ETC can be functionalized biocatalytically using hydrolytic enzymes. Cutinases, lipases, and esterases active on polyethylene terephthalate have been identified, offering a route to modify PET surfaces for specific purposes .
Material Science and Nanocomposites
- Application : Incorporating ETC into nanocomposites could improve their mechanical strength, thermal stability, and barrier properties. Researchers are exploring this avenue for novel materials .
Environmental Remediation
Mecanismo De Acción
Target of Action
The primary target of Ethylene Terephthalate Cyclic Trimer (ETCT) is the polyethylene terephthalate (PET) resins, fibers, and films . ETCT is a cyclic trimer of ethylene terephthalate, which means it is composed of three monomer units of ethylene terephthalate .
Mode of Action
ETCT interacts with its targets through a process known as polymerization . This process involves the conversion of ETCT into PET. The interaction of ETCT with its targets results in the formation of highly hydrophobic, synthetic cyclic poly(ethylene terephthalate) trimers . This process is facilitated by a carboxylesterase produced in liquid cultures of the thermophilic actinomycete Thermobifida fusca KW3 .
Biochemical Pathways
The biochemical pathway primarily affected by ETCT is the hydrolysis of cyclic poly(ethylene terephthalate) trimers . This process is catalyzed by a carboxylesterase from Thermobifida fusca KW3 . The enzyme hydrolyzes the highly hydrophobic, synthetic cyclic poly(ethylene terephthalate) trimers with an optimal activity at 60°C and a pH of 6 . The esterase shows high specificity towards short and middle chain-length fatty acyl esters of p-nitrophenol .
Pharmacokinetics
It is known that etct is a highly hydrophobic compound This suggests that it may have low solubility in water, which could impact its bioavailability
Result of Action
The action of ETCT results in the formation of polyethylene terephthalate (PET) resins, fibers, and films . These materials have a wide range of applications, including in the textile industry, packaging, and more .
Action Environment
The action of ETCT is influenced by environmental factors such as temperature and pH . The optimal activity for the hydrolysis of ETCT is at 60°C and a pH of 6 . The enzyme retains 37% of its activity after 96 hours of incubation at 50°C and a pH of 8 . This suggests that the action, efficacy, and stability of ETCT are highly dependent on the specific conditions of the environment.
Safety and Hazards
Ethylene Terephthalate Cyclic Trimer has low toxicity, but it is still necessary to prevent inhalation of dust and contact with skin and eyes . During operation and storage, it should be avoided to contact with oxidants, acids, and alkali substances simultaneously to avoid possible reactions or dangers .
Direcciones Futuras
Propiedades
IUPAC Name |
3,6,13,16,23,26-hexaoxatetracyclo[26.2.2.28,11.218,21]hexatriaconta-1(31),8,10,18(34),19,21(33),28(32),29,35-nonaene-2,7,12,17,22,27-hexone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O12/c31-25-19-1-2-20(4-3-19)26(32)38-15-16-40-28(34)22-9-11-24(12-10-22)30(36)42-18-17-41-29(35)23-7-5-21(6-8-23)27(33)39-14-13-37-25/h1-12H,13-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICRGUKQYYOPIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=CC=C(C=C2)C(=O)OCCOC(=O)C3=CC=C(C=C3)C(=O)OCCOC(=O)C4=CC=C(C=C4)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017127 | |
| Record name | Ethylene Terephthalate Cyclic Trimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylene Terephthalate Cyclic Trimer | |
CAS RN |
7441-32-9 | |
| Record name | Ethylene Terephthalate Cyclic Trimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



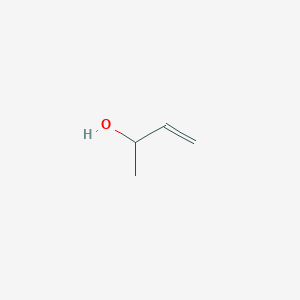
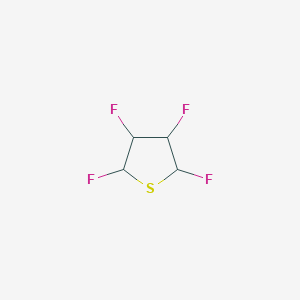
![2-(Acetylamino)-2-[2-[2-nitro-3-(phenylmethoxy)phenyl]-2-oxoethyl]propanedioic Acid 1,3-Diethyl Ester](/img/structure/B146112.png)
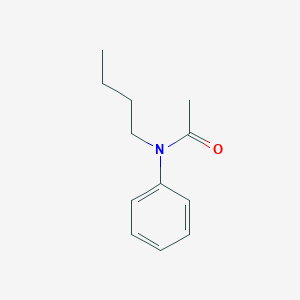

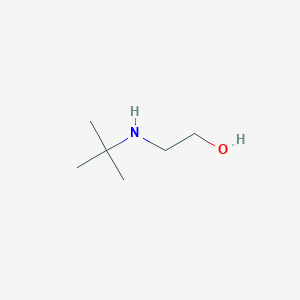

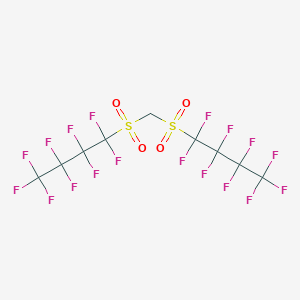
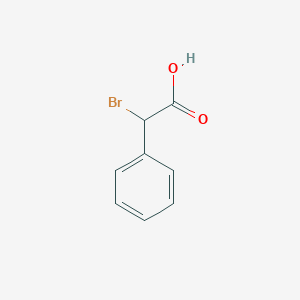
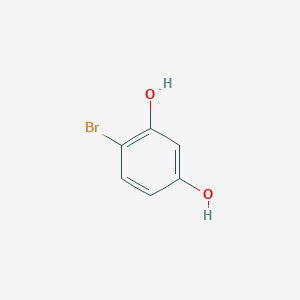
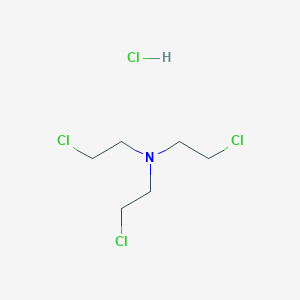
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-(9CI)](/img/structure/B146132.png)
